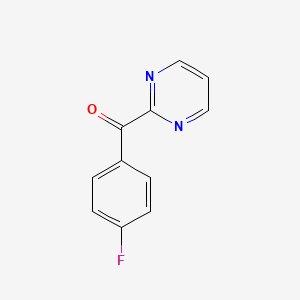

2-(4-フルオロベンゾイル)ピリミジン

概要

説明

2-(4-Fluorobenzoyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-fluorobenzoyl group Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

科学的研究の応用

2-(4-Fluorobenzoyl)pyrimidine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

作用機序

Target of Action

The primary targets of 2-(4-Fluorobenzoyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

2-(4-Fluorobenzoyl)pyrimidine, as a pyrimidine derivative, exerts its potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, which is particularly relevant in the context of cancer treatment .

Biochemical Pathways

The biochemical pathways affected by 2-(4-Fluorobenzoyl)pyrimidine are those involving protein kinases. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of protein kinases by 2-(4-Fluorobenzoyl)pyrimidine can disrupt these pathways, leading to changes in cell growth and metabolism .

Pharmacokinetics

It’s worth noting that pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity

Result of Action

The molecular and cellular effects of 2-(4-Fluorobenzoyl)pyrimidine’s action are primarily related to its inhibition of protein kinases. This inhibition can control cell growth and metabolism, which can be particularly beneficial in the context of cancer treatment . By disrupting the normal function of protein kinases, 2-(4-Fluorobenzoyl)pyrimidine can potentially slow or stop the growth of cancer cells .

Action Environment

It’s known that factors such as ph, alkalinity, and the presence of certain ions can influence the degradation of pyrimidines

生化学分析

Biochemical Properties

2-(4-Fluorobenzoyl)pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with these enzymes involves the inhibition of phosphate transfer from ATP to amino acids such as tyrosine, serine, and threonine residues in protein substrates. This inhibition can disrupt cellular signaling processes, leading to various biological effects.

Cellular Effects

2-(4-Fluorobenzoyl)pyrimidine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of protein kinases can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies . Additionally, it can induce apoptosis (programmed cell death) in cancer cells, further highlighting its therapeutic potential.

Molecular Mechanism

At the molecular level, 2-(4-Fluorobenzoyl)pyrimidine exerts its effects through binding interactions with biomolecules, particularly protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the phosphorylation of target proteins. This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell growth and survival . The compound’s ability to inhibit specific protein kinases makes it a valuable tool for studying cellular signaling mechanisms and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorobenzoyl)pyrimidine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, it may degrade into other products, which can affect its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(4-Fluorobenzoyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinases and suppress tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-(4-Fluorobenzoyl)pyrimidine is involved in various metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are involved in the de novo synthesis of pyrimidine nucleotides . The compound’s effects on these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting cellular energy production and nucleotide synthesis.

Transport and Distribution

Within cells and tissues, 2-(4-Fluorobenzoyl)pyrimidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Fluorobenzoyl)pyrimidine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)pyrimidine typically involves the acylation of pyrimidine with 4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-(4-Fluorobenzoyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

2-(4-Fluorobenzoyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

類似化合物との比較

2-(4-Fluorobenzoyl)pyrimidine can be compared with other pyrimidine derivatives such as:

2-(4-Chlorobenzoyl)pyrimidine: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities and chemical reactivity.

2-(4-Methylbenzoyl)pyrimidine: Contains a methyl group, which can affect the compound’s lipophilicity and metabolic stability.

2-(4-Nitrobenzoyl)pyrimidine: The nitro group can introduce different electronic effects, influencing the compound’s reactivity and biological properties.

The uniqueness of 2-(4-Fluorobenzoyl)pyrimidine lies in the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its analogs.

生物活性

2-(4-Fluorobenzoyl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's properties, biological activities, and relevant research findings.

Chemical Structure and Properties

2-(4-Fluorobenzoyl)pyrimidine has the molecular formula C₁₁H₈F N₃O and a molecular weight of approximately 219.20 g/mol. The structure includes a pyrimidine ring substituted with a 4-fluorobenzoyl group, which enhances its lipophilicity and bioavailability compared to non-fluorinated analogs. The presence of both nitrogen atoms in the pyrimidine ring and the carbonyl group in the 4-fluorobenzoyl moiety contributes to its reactivity and potential as a pharmaceutical intermediate.

Biological Activities

Research indicates that 2-(4-Fluorobenzoyl)pyrimidine exhibits several biological activities, including:

- Antiviral Activity : Compounds with similar structures have been shown to inhibit viral replication, particularly against chikungunya virus (CHIKV) and other viral strains .

- Anticancer Properties : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition suggests potential applications in cancer therapy .

- Enzyme Inhibition : The compound interacts with various enzymes, making it a candidate for drug development targeting specific metabolic pathways.

Case Studies and Experimental Results

- Antiviral Studies : A study on pyrimidine derivatives indicated that certain analogs exhibited significant antiviral activity against CHIKV. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine core could enhance efficacy against viral targets .

- Anticancer Activity : In vitro studies have demonstrated that 2-(4-Fluorobenzoyl)pyrimidine and its derivatives can inhibit the growth of various cancer cell lines, including those from breast, lung, and renal cancers. For instance, compounds derived from this scaffold showed activity comparable to established anticancer agents .

- Enzyme Interaction Studies : Research focused on the binding affinity of 2-(4-Fluorobenzoyl)pyrimidine to DHFR has shown promising results. Inhibition assays confirmed that this compound could effectively reduce enzyme activity, supporting its potential role in cancer treatment strategies .

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally related to 2-(4-Fluorobenzoyl)pyrimidine along with their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(4-Chlorobenzoyl)pyrimidine | Chlorine instead of fluorine | Antiviral activity |

| 2-(Phenyl)pyrimidine | No halogen substituent | Broad-spectrum antibacterial properties |

| 2-(4-Methoxybenzoyl)pyrimidine | Methoxy group instead of fluorine | Anticancer activity |

| 2,4-Diaminopyrimidine | Two amino groups at positions 2 and 4 | Dihydrofolate reductase inhibition |

The mechanism by which 2-(4-Fluorobenzoyl)pyrimidine exerts its biological effects is primarily through enzyme inhibition and interaction with cellular pathways critical for viral replication and tumor growth. Its ability to bind to active sites on enzymes like DHFR suggests a competitive inhibition model, where the compound mimics natural substrates .

特性

IUPAC Name |

(4-fluorophenyl)-pyrimidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPIUVPYXFOGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。